

3,5-Dimethyl-3-cyclohexenone: Structural Dynamics & Synthetic Utility

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Compound of Interest

Compound Name: 3,5-dimethyl-3-cyclohexenone

CAS No.: 63507-69-7

Cat. No.: B3055246

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Content Type: Technical Whitepaper Subject: Organic Synthesis & Medicinal Chemistry
Scaffolds CAS Registry: 63507-69-7 (3-en-1-one) | 1123-09-7 (2-en-1-one)

Executive Summary

In the landscape of cyclic enones, **3,5-dimethyl-3-cyclohexenone** (the

-unsaturated isomer) represents a chemically distinct entity often overshadowed by its conjugated analog, 3,5-dimethyl-2-cyclohexen-1-one (

-unsaturated). While the conjugated form (CAS 1123-09-7) is a ubiquitous building block in drug development—serving as a Michael acceptor and PROTAC linker precursor—the unconjugated 3-isomer (CAS 63507-69-7) offers unique reactivity patterns governed by its kinetic instability and non-planar geometry.

This guide provides a rigorous analysis of the 3,5-dimethylcyclohexenone scaffold, focusing on the synthesis of the kinetic isomer, the thermodynamics of tautomerization, and the specific utility of these rings in constructing complex bioactive molecules.

Chemical Architecture & Isomerism

The reactivity of 3,5-dimethylcyclohexenone is dictated by the position of the double bond relative to the carbonyl group. Understanding this "Identity Crisis" is critical for experimental design.

Structural Comparison

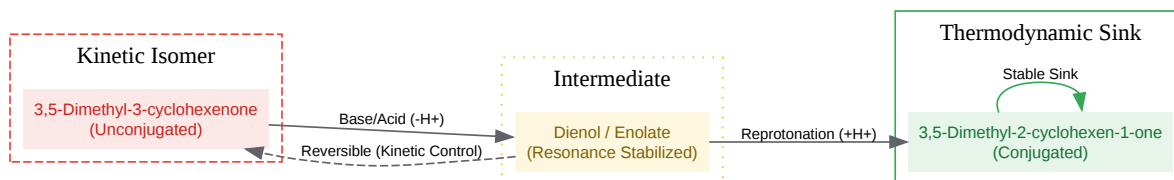
Feature	3,5-Dimethyl-3-cyclohexenone ()	3,5-Dimethyl-2-cyclohexen-1-one ()
CAS Number	63507-69-7	1123-09-7
Stability	Kinetic Product (Unstable)	Thermodynamic Product (Stable)
Geometry	Twisted Half-Chair (Non-planar)	Planar Enone System
UV Absorption	Low (Isolated C=C, C=O)	High (K-band, Conjugated)
Reactivity	1,2-Addition, Olefin Metathesis	Michael Addition, Diels-Alder
Key Proton	Acidic -protons at C2	Vinylic proton at C2

The Tautomerization Trap

The 3-isomer readily isomerizes to the 2-isomer under acidic or basic conditions. This transformation is driven by the formation of the conjugated

-system, which lowers the heat of hydrogenation by approximately 2-4 kcal/mol.

Mechanistic Insight: In the 3-en-1-one, the protons at C2 are doubly activated (adjacent to carbonyl and vinyl). Deprotonation yields a dienolate that, upon reprotonation at C4 (kinetic) or C2 (thermodynamic), dictates the product ratio.



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Figure 1: Acid/Base-catalyzed isomerization pathway. The 3-en-1-one exists in a precarious equilibrium, rapidly collapsing to the 2-en-1-one unless pH is strictly neutral.

Synthetic Methodologies

Synthesis of the Kinetic Isomer (3-en-1-one)

Accessing the unconjugated **3,5-dimethyl-3-cyclohexenone** requires conditions that prevent conjugation. The classic route involves the Birch Reduction of 3,5-dimethylanisole followed by mild hydrolysis.

Protocol: Birch Reduction - Hydrolysis Sequence

- Precursor: 3,5-Dimethylanisole.
- Reagents: Li or Na metal, Liquid NH₃, EtOH (proton source), followed by Oxalic Acid (mild hydrolysis).

Step-by-Step Workflow:

- Reduction: Dissolve 3,5-dimethylanisole in THF/t-BuOH. Add liquid NH₃ at -78°C.
- Electron Transfer: Add Lithium wire in small pieces until a deep blue color persists (solvated electrons).
- Quench: Carefully add solid NH₄Cl.

Cl to quench the radical anion. Evaporate NH

.

- Hydrolysis (Critical Step): The intermediate is the enol ether (1-methoxy-3,5-dimethyl-1,4-cyclohexadiene). To obtain the 3-en-1-one, hydrolyze with oxalic acid in aqueous THF at 0°C.
 - Note: Strong mineral acids (HCl) will catalyze the isomerization directly to the 2-en-1-one.
- Isolation: Extract with diethyl ether, wash with bicarbonate, and dry over MgSO
- . Purify via rapid chromatography on neutral alumina (silica is acidic enough to cause isomerization).

Synthesis of the Thermodynamic Isomer (2-en-1-one)

For applications requiring the stable scaffold (e.g., PROTAC linkers), the Hagemann's Ester modification or direct condensation is preferred.

Protocol: Modified Aldol Condensation

- Reagents: Ethyl acetoacetate + Crotonaldehyde (or equivalent precursors).
- Cyclization: Base-catalyzed Robinson Annulation followed by decarboxylation.
- Result: High yield of 3,5-dimethyl-2-cyclohexen-1-one.

Reactivity Profile & Applications

Drug Development Utility (PROTACs & Linkers)

The 3,5-dimethyl-2-cyclohexen-1-one scaffold is increasingly relevant in Targeted Protein Degradation (TPD). The ring provides a rigid, hydrophobic spacer that can be functionalized at the ketone (reductive amination) or the double bond (Michael addition).

- Mechanism: The Michael acceptor moiety (in the 2-en form) can covalently bind to cysteine residues in E3 ligases or target proteins, serving as a "warhead" for covalent drugs.

- Reference: Recent studies utilize dimethyl-cyclohexenone derivatives as precursors for configurationally locked polyene chromophores and linkers in SMARCA2/4 degraders [1].

Pheromone Synthesis

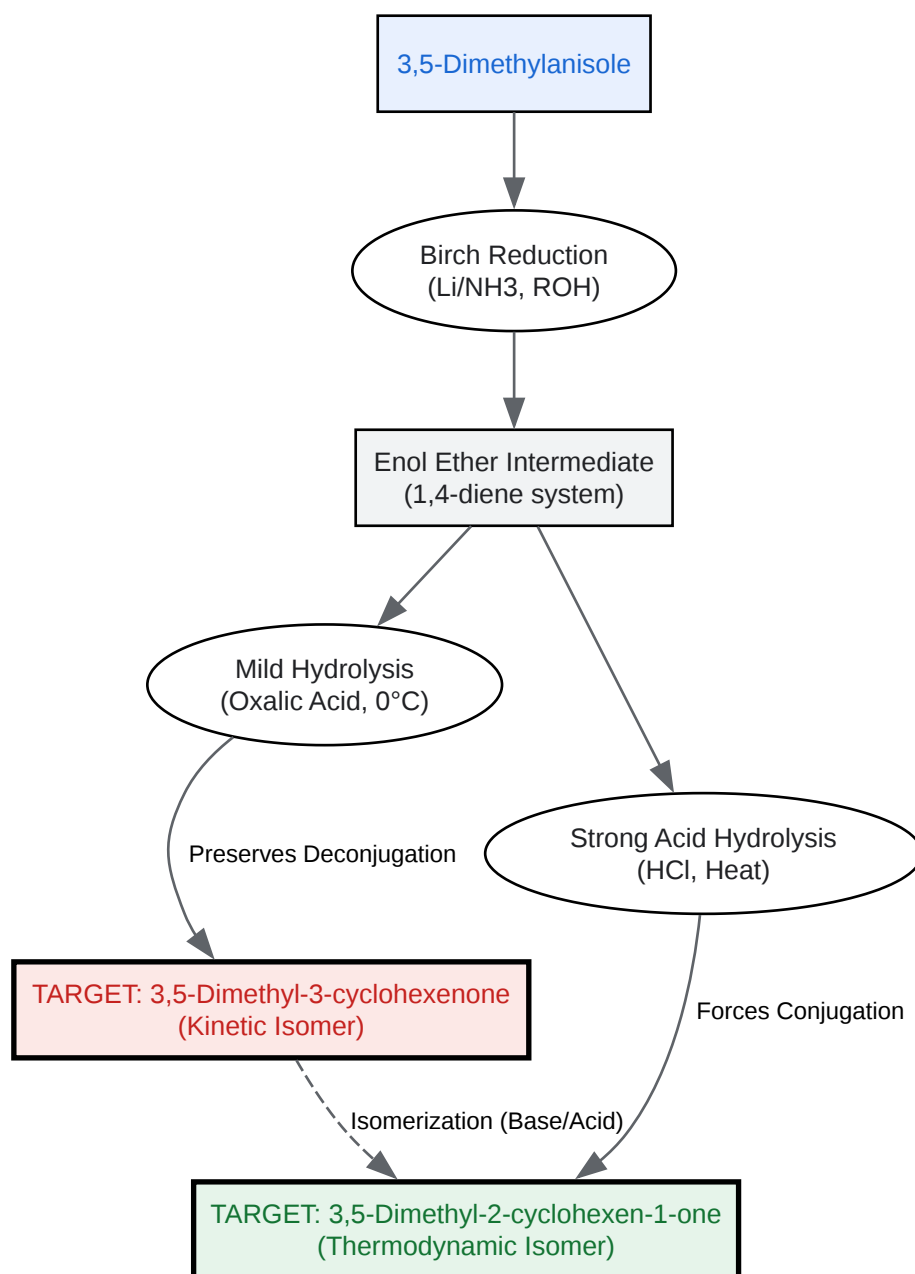
While the specific "**3,5-dimethyl-3-cyclohexenone**" is not the primary Douglas-fir beetle pheromone (which is 3-methyl-2-cyclohexen-1-one, MCH), the 3,5-dimethyl analogs are used to probe the steric requirements of pheromone binding pockets.

- Matsucoccus Pheromones: The scaffold is a synthetic precursor to the acyclic polyene pheromones of Matsucoccus scale insects, where ring-opening metathesis or oxidative cleavage of the cyclohexenone ring provides the chiral backbone [2].

Experimental Data Summary

Property	Value (2-en-1-one)	Source
Boiling Point	211-212 °C	Sigma-Aldrich [3]
Density	0.881 g/mL	NIST [4]
Refractive Index	1.483	Sigma-Aldrich [3]
Solubility	Soluble in EtOH, Ether; Insoluble in H O	PubChem [5]

Mandatory Visualization: Synthesis Logic



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Figure 2: Divergent synthetic pathways from a common aromatic precursor. Control of hydrolysis conditions is the sole determinant for isolating the 3-en-1-one isomer.

References

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- NIST.Cyclohexanone, 3,5-dimethyl- and Isomers: Thermophysical Properties. National Institute of Standards and Technology. Available at: [\[Link\]](#)
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